2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Description
2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a 2-chloroacetamide group attached to a phenyl ring substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 2 (Fig. 1). Its molecular formula is C₉H₅Cl₂F₃NO, with a molecular weight of 272.05 g/mol . The compound’s structural features, including electron-withdrawing substituents (Cl and CF₃), influence its chemical reactivity and biological interactions, making it a candidate for applications in medicinal chemistry and agrochemical research.
Synthesis: The compound is synthesized via alkylation reactions, where chloroacetyl chloride reacts with substituted anilines under basic conditions (e.g., potassium carbonate in DMF) . The trifluoromethyl and chloro groups may enhance regioselectivity during synthesis due to intramolecular hydrogen bonding or steric effects .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDZCNJWMLIHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199034 | |
| Record name | 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-37-5 | |
| Record name | 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Antitumor Potential
- The target compound’s analog, 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide (6) , demonstrated activity against the ABL (T315I) kinase in resistant leukemia cell lines . The addition of a 4-Cl substituent in the target compound may enhance binding affinity due to increased electron withdrawal and lipophilicity .
Antimicrobial and Herbicidal Effects
- 2-Chloro-N-alkyl/aryl acetamides with aliphatic chains (e.g., ethyl, isopropyl) exhibited broad-spectrum antimicrobial activity, while the target compound’s aromatic substituents may limit membrane penetration compared to alkyl derivatives .
- Herbicidal analogs like metolachlor and alachlor prioritize alkyl substituents for soil mobility and enzyme inhibition. The target’s CF₃ group could improve environmental persistence but reduce biodegradability .
Chemical Reactivity and Physicochemical Properties
- Electron-Withdrawing Effects : The CF₃ and Cl groups increase the acetamide’s electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with N-(4-fluorophenyl)acetamide , where fluorine’s weaker electron withdrawal results in slower reactivity .
- Crystallography : Analogues like 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide form intramolecular hydrogen bonds (C–H···O), stabilizing their crystal structures . The target compound’s packing may differ due to CF₃’s steric bulk.
Environmental and Regulatory Considerations
- Structurally similar compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in pesticide transformation product (TP) studies due to their environmental persistence . The target’s CF₃ group may increase stability in aquatic systems, raising regulatory scrutiny .
Biological Activity
2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of both chloro and trifluoromethyl groups enhances its biological activity, making it a candidate for various therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
The compound has the molecular formula and a molecular weight of 237.61 g/mol. Its structure includes a chloro group and a trifluoromethyl group attached to a phenyl ring, which contributes to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇Cl₂F₃N |
| Molecular Weight | 237.61 g/mol |
| Functional Groups | Chloro, Trifluoromethyl |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. This activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with bacterial targets.
- Case Study : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The structural characteristics allow it to modulate biological pathways involved in inflammation.
- Research Findings : A study using animal models showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:
- Binding Affinity : Interaction studies have revealed that the compound binds effectively to certain enzymes involved in bacterial metabolism and inflammatory processes. This binding disrupts normal function, leading to antimicrobial and anti-inflammatory outcomes.
Structural Analysis
The unique combination of chloro and trifluoromethyl groups enhances the reactivity profile of this compound compared to similar compounds. The following table summarizes structurally similar compounds and their features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | C₉H₇ClF₃NO | Lacks additional chloro group |
| 2-Chloro-N-(4-chlorophenyl)acetamide | C₉H₇Cl₂N | Contains only one chloro substituent |
| N-(2-Chloro-5-trifluoromethylphenyl)acetamide | C₉H₇ClF₃NO | Different trifluoromethyl positioning |
Q & A
Q. Assay standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).
- Validate via dose-response curves (3–4 replicates).
Metabolic stability : Test compound stability in assay media (e.g., LC-MS to detect degradation products).
Molecular docking : Compare binding modes to target proteins (e.g., kinase domains) to identify structural determinants of activity .
Q. What crystallographic insights explain the compound’s reactivity or interactions in supramolecular systems?
- Methodological Answer :
- Hydrogen bonding networks : Intramolecular C–H⋯O bonds stabilize planar conformations, while intermolecular N–H⋯O bonds form 1D chains (observed in similar chloroacetamides) .
- Dihedral angles : The trifluoromethyl group induces steric hindrance, altering ring coplanarity (e.g., 10–85° dihedral angles between acetamide and aromatic planes) .
- Packing analysis : Weak van der Waals interactions (C–Cl⋯π) contribute to crystal lattice stability .
Q. How do electronic effects (e.g., CF₃ substitution) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-withdrawing effects : The CF₃ group deactivates the aromatic ring, reducing electrophilicity at the para-chloro position.
- Kinetic studies : Monitor SN2 reactivity with thiols (e.g., glutathione) using UV-Vis spectroscopy (λ = 260 nm for thioether formation) .
- DFT calculations : Compare activation energies for chloroacetamide displacement in CF₃-substituted vs. non-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
